In living anionic polymerization, conventional tert-alcohols form poorly soluble alkoxides, causing aggregation and termination. 2,3-Dimethyl-3-pentanol (CAS 595-41-5) provides highly hydrocarbon-soluble Li/Na alkoxides for precise reactivity control. Its steric bulk also prevents side reactions in nucleophilic fluorinations (incl. F-18 labeling), enabling high yields up to 140 °C without pressure. • Yields soluble alkoxides for living anionic polymerization. • Minimizes solvent degradation in fluorinations. • Broad liquid range (bp 140 °C) for atmospheric-pressure reactions.
2,3-Dimethyl-3-pentanol (CAS 595-41-5) is a highly branched, sterically hindered tertiary alcohol primarily utilized as a specialized solvent and precursor in advanced organic synthesis and polymer chemistry [1]. With a boiling point of 140 °C and a density of 0.833 g/mL, it offers a broad liquid range suitable for elevated-temperature reactions at atmospheric pressure . Its unique structural bulk provides exceptional steric shielding, making it highly resistant to unwanted alkylation or elimination side reactions. Consequently, it is heavily procured for the synthesis of highly soluble metal alkoxides (such as lithium or sodium 2,3-dimethyl-3-pentoxide) used in living anionic polymerizations [2], as well as serving as an optimized protic solvent for nucleophilic fluorination reactions, including F-18 radiolabeling [3].
Hindered tertiary alcohol scaffold – sterically defined carbinol center supports mechanistic studies on substitution and elimination selectivity.
Defined physicochemical profile – documented boiling point, density, and pKa make it a reproducible probe for reaction optimization and solvent system design.
Research-grade purity – supports consistent experimental outcomes in synthetic methodology and physical organic chemistry investigations.
Substituting 2,3-dimethyl-3-pentanol with more common tertiary alcohols like tert-butanol or tert-amyl alcohol frequently results in process failures due to insufficient steric bulk and lower boiling points. In nucleophilic fluorination, less hindered alcohols can undergo competitive side reactions with alkyl halides or sulfonates, drastically reducing the yield of the target organofluoro compound [1]. Furthermore, in living anionic polymerization, the lithium and sodium salts of simpler alcohols often exhibit poor solubility in non-polar hydrocarbon solvents like benzene or cyclohexane. 2,3-Dimethyl-3-pentanol generates highly hydrocarbon-soluble alkoxides that precisely modulate the reactivity of propagating carbanions (e.g., poly(styryl)lithium), preventing premature termination or side-coupling without the need for additional end-capping steps [2].
C7 tertiary alcohol with defined steric congestion at the carbinol center.
Alters steric environment and molecular weight, shifting solvent–solute interactions and coordination behavior.
Reported pKa 15.24 (±0.29) and water solubility 16.14 g/L.
Higher predicted pKa and substantially lower aqueous solubility change proton-transfer and phase-partitioning equilibria.
Boiling point 139.7–140 °C enables moderate thermal conditions for distillation.
Boiling point ~176 °C requires higher thermal stress, affecting heat-sensitive products and energy cost.
In the synthesis of organofluoro compounds (e.g., using F-18), the choice of solvent critically impacts the yield. Protic solvents enhance the nucleophilicity of fluoride by hydrogen-bonding to the metal cation, but they must not react with the substrate. 2,3-Dimethyl-3-pentanol provides superior steric hindrance compared to less branched alcohols, preventing the solvent from participating in side reactions [1]. Patent data demonstrates that using highly branched tertiary alcohols like 2,3-dimethyl-3-pentanol allows fluorination of alkyl sulfonates to proceed at 80–120 °C with yields exceeding 90%, whereas non-protic solvents (like benzene or 1,4-dioxane) result in almost no reaction, and less hindered alcohols yield significant alkene and ether byproducts[1].
| Evidence Dimension | Organofluoro compound yield and side-reaction suppression |
| Target Compound Data | >90% yield of target fluorinated product with minimal alcohol-derived byproducts |
| Comparator Or Baseline | Non-protic solvents (benzene/dioxane) or less hindered alcohols (e.g., ethanol, isopropanol) |
| Quantified Difference | Near-zero yield in non-protic solvents; high byproduct formation in less hindered alcohols vs. >90% selective yield in highly branched tertiary alcohols |
| Conditions | Reaction of fluorine salts with alkyl sulfonates/halides at 80–120 °C |
Procuring this specific sterically hindered alcohol maximizes the yield of high-value fluorinated compounds, crucial for expensive F-18 radiolabeling workflows.
In the direct functionalization of poly(styryl)lithium (PSLi) with p-vinylbenzyl chloride (VBC), side reactions such as coupling are a major issue. The addition of lithium 2,3-dimethyl-3-pentoxide (DMPOLi), derived from 2,3-dimethyl-3-pentanol, effectively modulates the reactivity of the PSLi chain end [1]. Unlike the lithium salts of simpler alcohols, DMPOLi is highly soluble in hydrocarbon solvents like benzene. Studies show that a [DMPOLi]:[PSLi] ratio of 4:1 to 10:1 successfully suppresses side coupling reactions during functionalization without requiring an intermediate end-capping step (e.g., with 1,1-diphenylethylene) [1].
| Evidence Dimension | Suppression of side coupling in PSLi functionalization |
| Target Compound Data | High yield of ω-(p-vinylbenzyl)polystyrene macromonomer without end-capping (using DMPOLi) |
| Comparator Or Baseline | Standard functionalization without DMPOLi additive |
| Quantified Difference | Elimination of the need for a discrete 1,1-diphenylethylene end-capping step while maintaining high functionalization efficiency |
| Conditions | Reaction of PSLi with VBC in benzene at room temperature |
Using 2,3-dimethyl-3-pentanol to generate the alkoxide additive streamlines macromonomer synthesis by removing the costly and time-consuming end-capping step.
For reactions requiring elevated temperatures at atmospheric pressure, the boiling point of the solvent is a critical procurement parameter. 2,3-Dimethyl-3-pentanol has a boiling point of 140 °C, which is significantly higher than that of common tertiary alcohol alternatives such as tert-butanol (82 °C) and tert-amyl alcohol (102 °C)[1]. This allows chemists to conduct nucleophilic substitutions or alkoxide formations at 100–120 °C without the need for pressurized reaction vessels, thereby simplifying scale-up and reducing equipment costs[2].
| Evidence Dimension | Atmospheric boiling point (thermal processing limit) |
| Target Compound Data | 140 °C |
| Comparator Or Baseline | tert-amyl alcohol (102 °C) and tert-butanol (82 °C) |
| Quantified Difference | +38 °C to +58 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point enables faster reaction kinetics at elevated temperatures without requiring specialized high-pressure reactors.
In the calibration of polydimethylsiloxane (PDMS)-based permeation passive air samplers, compounds with specific and well-defined polarities are required to determine uptake rates . 2,3-Dimethyl-3-pentanol exhibits an aqueous solubility of approximately 16.14 g/L at 25 °C and a distinct octanol-water partition coefficient compared to its linear or secondary isomers . This specific partitioning behavior makes it an ideal reference compound for modeling the environmental fate and sampler uptake of branched, moderately polar volatile organic compounds (VOCs) .
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 16.14 g/L at 25 °C |
| Comparator Or Baseline | Linear C7 alcohols (e.g., 1-heptanol, ~1 g/L) |
| Quantified Difference | Significantly higher solubility than linear C7 alcohols, providing a specific mid-range polarity benchmark |
| Conditions | Aqueous solution at 25 °C |
Its well-characterized mid-range polarity ensures accurate calibration of passive air samplers for environmental VOC monitoring.
Ideal for nucleophilic fluorination reactions, including F-18 radiolabeling of pharmaceuticals, where its steric bulk prevents solvent degradation and its hydrogen-bonding capability activates the fluoride ion [1].
Used to synthesize lithium or sodium 2,3-dimethyl-3-pentoxide, which act as critical reactivity modifiers in the living anionic polymerization of styrenic and diene monomers in non-polar solvents [2].
Selected for process chemistry applications that require a chemically inert, sterically hindered protic environment at temperatures up to 140 °C, avoiding the need for pressurized reactors [3].
Employed as a calibration standard in PDMS-based passive air samplers to determine the uptake rates of branched, moderately polar volatile organic compounds .
Flammable;Irritant